molecular formula C20H19NO2S B444002 isopropyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate

isopropyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate

Cat. No.: B444002
M. Wt: 337.4g/mol
InChI Key: KSQULKFBQVRLJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

isopropyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate is a synthetic compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of isopropyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate involves several key steps. One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

isopropyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound, potentially forming thiols or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the thiophene ring.

Scientific Research Applications

isopropyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of isopropyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

isopropyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate can be compared with other thiophene derivatives such as suprofen and articaine. Suprofen is a nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework, while articaine is a dental anesthetic with a 2,3,4-trisubstituent thiophene structure . The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities and applications.

Properties

Molecular Formula

C20H19NO2S

Molecular Weight

337.4g/mol

IUPAC Name

propan-2-yl 2-amino-4-(4-phenylphenyl)thiophene-3-carboxylate

InChI

InChI=1S/C20H19NO2S/c1-13(2)23-20(22)18-17(12-24-19(18)21)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-13H,21H2,1-2H3

InChI Key

KSQULKFBQVRLJV-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)C1=C(SC=C1C2=CC=C(C=C2)C3=CC=CC=C3)N

Canonical SMILES

CC(C)OC(=O)C1=C(SC=C1C2=CC=C(C=C2)C3=CC=CC=C3)N

Origin of Product

United States

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